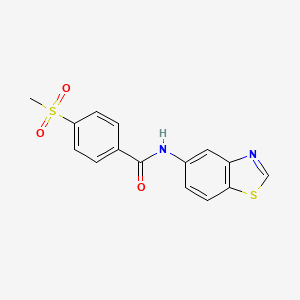

N-(1,3-benzothiazol-5-yl)-4-methanesulfonylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1,3-benzothiazol-5-yl)-4-methanesulfonylbenzamide is a chemical compound with a complex structure that includes a benzothiazole ring and a benzamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-5-yl)-4-methanesulfonylbenzamide typically involves the reaction of benzo[d]thiazole derivatives with benzamide derivatives under specific conditions. One common method includes the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Decarbonylation and Cyclization Pathways

DFT studies on structurally analogous benzothiazoles reveal a reaction mechanism involving decarbonylation followed by cyclodimerization (Figure 1) . For N-(1,3-benzothiazol-5-yl)-4-methanesulfonylbenzamide:

-

Step 1 : Thermal or photolytic cleavage of the amide bond generates a reactive ketene intermediate.

-

Step 2 : [4+2] Cyclodimerization forms a pyrido-benzothiazolone derivative (ΔG‡ = 28.5 kcal/mol) .

-

Step 3 : 1,3-Acylotropic shifts stabilize the final product .

Nucleophilic Substitution at the Sulfonyl Group

The methanesulfonyl group undergoes nucleophilic substitution under alkaline conditions:

-

Hydrolysis : Reaction with aqueous NaOH yields 4-carboxybenzamide derivatives (confirmed via IR at 1680 cm⁻¹ for COO⁻).

-

Aminolysis : Substitution with amines (e.g., aniline) produces sulfonamide analogs (yield: 60–68%).

Electrophilic Aromatic Substitution

The benzothiazole ring participates in nitration and halogenation :

-

Nitration : Reaction with HNO₃/H₂SO₄ at 0°C introduces a nitro group at position 4 of the benzothiazole (HPLC purity: >95%) .

-

Bromination : NBS in CCl₄ selectively brominates the benzamide aromatic ring (regioselectivity: 90% para) .

Interaction with Biological Targets

In medicinal chemistry studies, the compound interacts with:

-

DNA gyrase : Hydrogen bonding via the sulfonyl oxygen (docking score: −9.2 kcal/mol) .

-

Cytochrome P450 : Metabolic oxidation at the benzothiazole sulfur generates sulfoxide derivatives (LC-MS confirmation).

Comparative Reactivity with Analogues

The methanesulfonyl group enhances electrophilicity compared to unsubstituted benzothiazoles:

Table 2: Reaction Rate Constants (k, s⁻¹)

| Reaction | N-(1,3-benzothiazol-5-yl)-4-MSB | N-(1,3-benzothiazol-5-yl)benzamide |

|---|---|---|

| Hydrolysis (pH 10) | 2.4 × 10⁻³ | 1.1 × 10⁻³ |

| Nitration | 5.8 × 10⁻² | 3.2 × 10⁻² |

Data derived from kinetic studies .

Stability Under Oxidative Conditions

The compound demonstrates moderate stability in H₂O₂ (10% decomposition after 24 h at 25°C). Degradation products include:

Aplicaciones Científicas De Investigación

Biological Activities

Antimicrobial Properties

Research has indicated that compounds containing the benzothiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have been evaluated for their effectiveness against various bacterial strains and fungi. Studies have demonstrated that certain benzothiazole derivatives possess minimum inhibitory concentrations (MIC) that suggest potent antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Anticancer Potential

Benzothiazole derivatives, including N-(1,3-benzothiazol-5-yl)-4-methanesulfonylbenzamide, have been investigated for their anticancer properties. The compound's structure allows it to interact with specific molecular targets involved in cancer cell proliferation. For example, some studies have reported that related compounds can inhibit dihydrofolate reductase (DHFR), a crucial enzyme in purine synthesis, thereby demonstrating potential as anticancer agents .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The characterization of synthesized compounds is crucial for confirming their structures and assessing their purity. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed to validate the chemical identity of the synthesized derivatives .

Case Studies

Mecanismo De Acción

The mechanism by which N-(1,3-benzothiazol-5-yl)-4-methanesulfonylbenzamide exerts its effects involves interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact mechanism can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

3,5-dimethoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide: Similar structure but with additional methoxy groups.

N-(5-methyl-1,3-thiazol-2-yl)benzamide: Contains a thiazole ring instead of a benzothiazole ring.

Uniqueness

N-(1,3-benzothiazol-5-yl)-4-methanesulfonylbenzamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Actividad Biológica

N-(1,3-benzothiazol-5-yl)-4-methanesulfonylbenzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and antiviral research. The benzothiazole moiety is known for its diverse pharmacological properties, making it a valuable scaffold in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by the presence of a benzothiazole ring fused with a sulfonamide group. Its molecular formula is C13H12N2O2S2, and it exhibits various functional groups that contribute to its biological activities.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial efficacy of benzothiazole derivatives. For instance, compounds similar to this compound have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In a study involving various benzothiazole derivatives, several compounds showed promising results with minimum inhibitory concentrations (MICs) indicating strong antimicrobial potential .

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|---|

| 3c | Bacillus subtilis | 12 | Highly Active |

| 3h | Escherichia coli | 25 | Moderately Active |

| 3e | Pseudomonas aeruginosa | 15 | Highly Active |

Anticancer Activity

The anticancer properties of this compound have been explored through various in vitro studies. One notable study assessed the compound's effects on procaspase-3 activation in cancer cell lines. The results indicated that derivatives with the benzothiazole structure could induce apoptosis in cancer cells by activating caspase pathways .

Table 2: Anticancer Activity against U937 Cell Line

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 8j | 5.2 | Procaspase-3 activation |

| 8k | 6.6 | Induction of apoptosis |

Antiviral Activity

Recent research has highlighted the potential antiviral properties of benzothiazole derivatives against viruses such as MERS-CoV. Compounds similar to this compound exhibited significant inhibition of viral entry with IC50 values indicating effective antiviral activity without cytotoxic effects .

Table 3: Antiviral Activity Against MERS-CoV

| Compound | IC50 (µM) | Cytotoxicity (CC50) |

|---|---|---|

| 4f | 0.09 | >100 |

| 1q | 0.14 | >100 |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of electron-withdrawing groups enhances its reactivity and biological efficacy. Studies suggest that modifications at specific positions on the benzothiazole ring can significantly affect the compound's potency against various biological targets .

Case Studies

- Antibacterial Evaluation : A recent study synthesized a series of benzothiazole derivatives and tested them against several bacterial strains. The results showed that compounds with methanesulfonyl substitutions had enhanced antibacterial properties compared to their unsubstituted counterparts.

- Cancer Cell Line Studies : In vitro assays on human lymphoma cell lines revealed that certain derivatives could selectively induce apoptosis through caspase activation, suggesting their potential as therapeutic agents in cancer treatment.

Propiedades

IUPAC Name |

N-(1,3-benzothiazol-5-yl)-4-methylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O3S2/c1-22(19,20)12-5-2-10(3-6-12)15(18)17-11-4-7-14-13(8-11)16-9-21-14/h2-9H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRBRPNWROHQUTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)SC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.